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molecular formula C12H12N2O2 B8382475 4-Amino-2,5-dimethylquinoline-3-carboxylic acid

4-Amino-2,5-dimethylquinoline-3-carboxylic acid

Cat. No. B8382475
M. Wt: 216.24 g/mol
InChI Key: JTRGDFYPDMSNRO-UHFFFAOYSA-N
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Patent
US09049878B2

Procedure details

Ethyl 4-(4-methoxybenzylamino)-2,5-dimethylquinoline-3-carboxylate (Example 12a, 0.563 g, 1.54 mmol) was dissolved in TFA (8 mL) and the resultant solution was stirred at room temperature for 15 minutes, TFA was then removed under vacuum to give the crude ethyl 4 product, which was dissolved in EtOH (4 mL). To this solution was added NaOH (4.0 N, 3.86 mL) and the reaction mixture was stirred at 100° C. for 1 hr. Water (25 mL) was added, and the solvent was decanted away from insoluble material then acidified with AcOH to pH 5.5. The precipitate was collected by filtration to give the title compound (300 mg, 90%) as a white solid. 1H NR (400 MHz, DMSO-d6) δ 2.78 (s, 3H), 2.88 (s, 3H), 7.30 (d, J=7.2 Hz, 1H), 7.58 (d, J=8.0 Hz, 1H), 7.65 (m, 1H), 7.8-8.0 (br, 1H), 12.2-12.9 (br, 2H). MS 217 (MH+).
Name
Ethyl 4-(4-methoxybenzylamino)-2,5-dimethylquinoline-3-carboxylate
Quantity
0.563 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.86 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Five
Yield
90%

Identifiers

REACTION_CXSMILES
COC1C=CC(C[NH:8][C:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][C:17]=3[CH3:19])[N:12]=[C:11]([CH3:20])[C:10]=2[C:21]([O:23]CC)=[O:22])=CC=1.[OH-].[Na+].O>C(O)(C(F)(F)F)=O.CCO>[NH2:8][C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][C:17]=2[CH3:19])[N:12]=[C:11]([CH3:20])[C:10]=1[C:21]([OH:23])=[O:22] |f:1.2|

Inputs

Step One
Name
Ethyl 4-(4-methoxybenzylamino)-2,5-dimethylquinoline-3-carboxylate
Quantity
0.563 g
Type
reactant
Smiles
COC1=CC=C(CNC2=C(C(=NC3=CC=CC(=C23)C)C)C(=O)OCC)C=C1
Name
Quantity
8 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3.86 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 100° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
TFA was then removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give the crude ethyl 4 product, which
CUSTOM
Type
CUSTOM
Details
the solvent was decanted away from insoluble material
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C(=NC2=CC=CC(=C12)C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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